

# In-Depth Technical Guide: AChE-IN-65 (CAS: 98704-22-4)

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## Compound of Interest

Compound Name: AChE-IN-65

Cat. No.: B15616960

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**AChE-IN-65**, with the Chemical Abstracts Service (CAS) number 98704-22-4, is identified as a mixed inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its mechanism of action as an AChE inhibitor, and a detailed protocol for in vitro evaluation. The information is compiled for research scientists and professionals in drug development to facilitate further investigation and application of this compound.

## Chemical and Physical Properties

**AChE-IN-65**, also referred to as Compound DABA\_1 and chemically named 3,5-bis(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid, possesses a molecular formula of  $C_{15}H_8N_2O_6$  and a molecular weight of 312.23 g/mol .

Property	Value	Source
CAS Number	98704-22-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>8</sub> N <sub>2</sub> O <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	312.23 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
Synonyms	Compound DABA_1, 3,5-dimaleimidobenzoic acid	<a href="#">[1]</a>

## Synthesis Protocol

While the specific, detailed synthesis protocol from the primary literature by Altamirano-Espino et al. is not publicly available, a general and plausible two-step method for the synthesis of N-arylmaleimides from aminobenzoic acid and maleic anhydride is outlined below. This procedure is based on established chemical principles for the formation of similar compounds.

### Step 1: Formation of the Maleamic Acid Intermediate

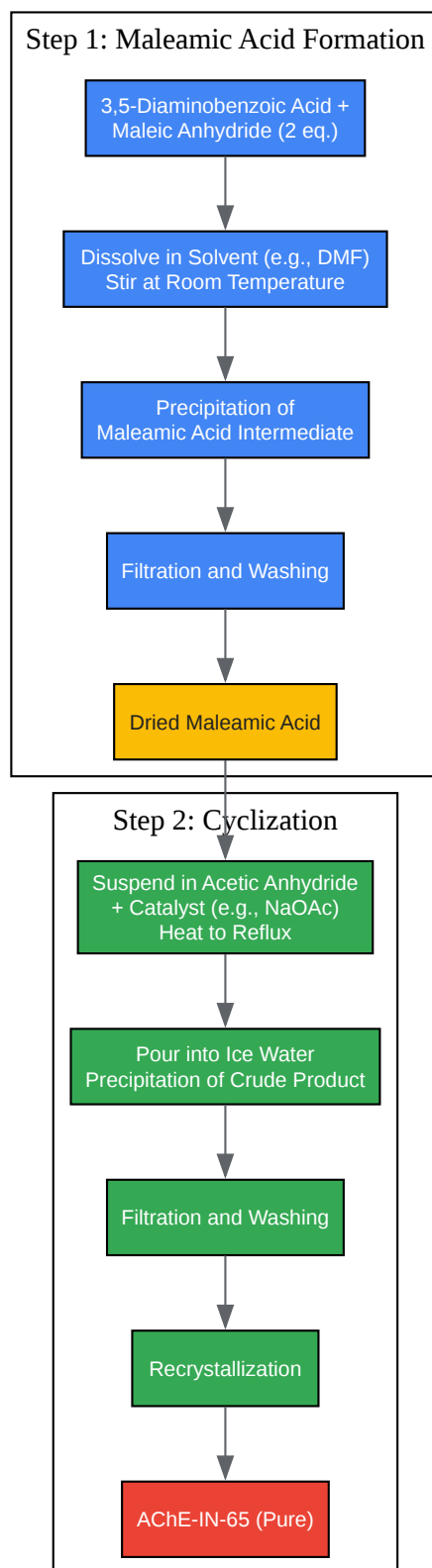
- In a suitable reaction flask, dissolve 3,5-diaminobenzoic acid in an appropriate solvent such as N,N-dimethylformamide (DMF) or acetic acid.
- Slowly add a solution of maleic anhydride (2 equivalents) in the same solvent to the reaction mixture at room temperature with constant stirring.
- The reaction is typically allowed to proceed for several hours, during which the maleamic acid intermediate precipitates out of the solution.
- The precipitate is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried under a vacuum.

### Step 2: Cyclization to the Maleimide

- Suspend the dried maleamic acid intermediate in acetic anhydride.

- Add a catalytic amount of a dehydrating agent, such as sodium acetate or a strong acid catalyst.
- Heat the reaction mixture, typically to reflux, for a period of 2 to 4 hours to induce cyclization.
- After cooling, the reaction mixture is poured into ice water to precipitate the crude N-arylmaleimide product.
- The crude product is collected by filtration, washed thoroughly with water to remove acetic acid and any remaining salts, and then dried.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final pure product, **AChE-IN-65**.

Logical Workflow for Synthesis:



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Caption: General two-step synthesis workflow for **AChE-IN-65**.

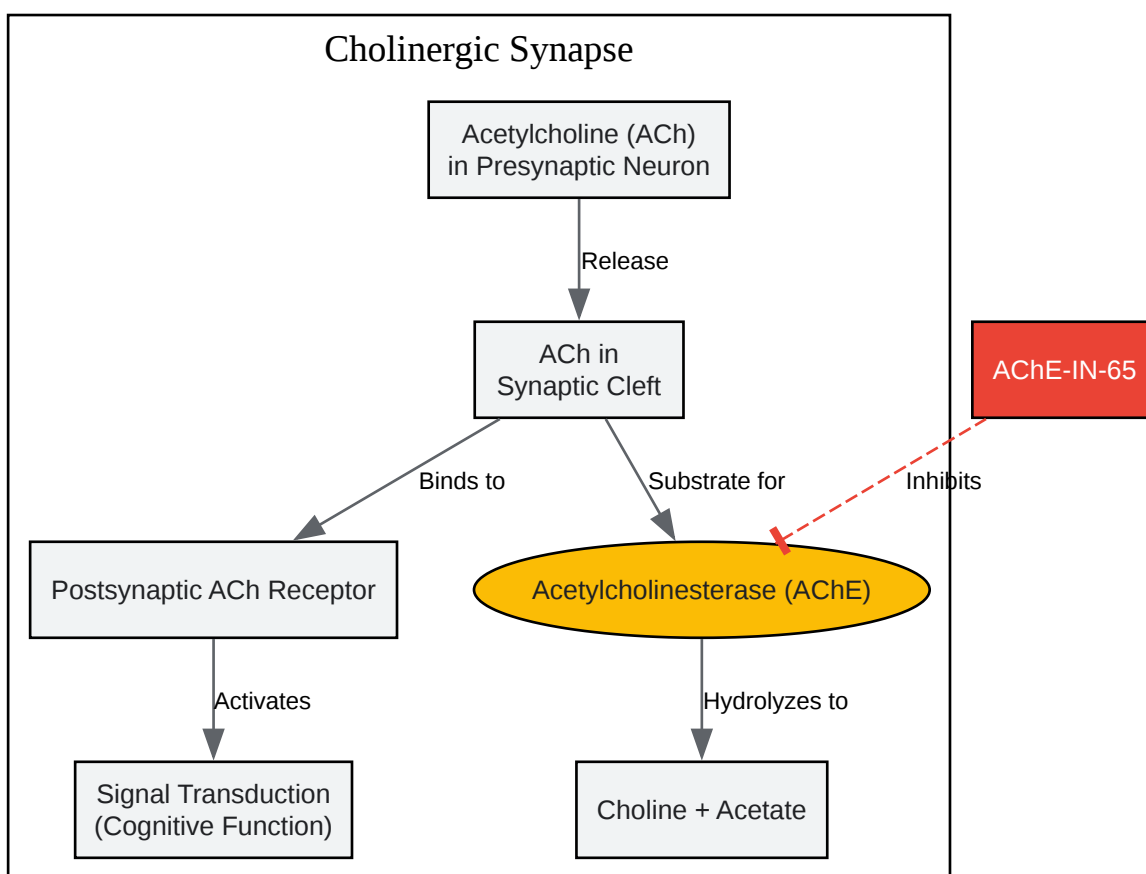
## Biological Activity and Mechanism of Action

**AChE-IN-65** has been identified as a mixed inhibitor of acetylcholinesterase from *Electrophorus electricus*.<sup>[1]</sup> A mixed inhibitor is one that can bind to both the free enzyme and the enzyme-substrate complex, affecting both the  $V_{max}$  and the  $K_m$  of the reaction.

Parameter	Value	Enzyme Source
Ki	556.4 $\mu$ M	Electrophorus electricus AChE
Inhibition Type	Mixed	Electrophorus electricus AChE

The mechanism of AChE inhibition is a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, the degradation of the neurotransmitter acetylcholine is reduced, leading to an increase in its concentration in the synaptic cleft. This enhancement of cholinergic neurotransmission can lead to improvements in cognitive function.

Signaling Pathway:



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Caption: Inhibition of acetylcholine hydrolysis by **AChE-IN-65**.

## Experimental Protocol: In Vitro AChE Inhibition Assay

The following is a detailed protocol for determining the acetylcholinesterase inhibitory activity of a compound like **AChE-IN-65**, based on the widely used Ellman's method.

Materials and Reagents:

- Acetylcholinesterase (AChE) from *Electrophorus electricus*
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

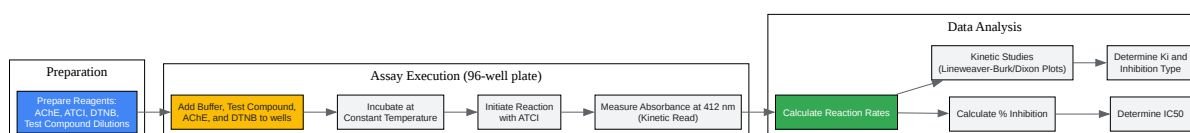
- Phosphate buffer (0.1 M, pH 8.0)
- Test compound (**AChE-IN-65**)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
  - Prepare a stock solution of AChE in phosphate buffer.
  - Prepare a stock solution of ATCI in deionized water.
  - Prepare a stock solution of DTNB in phosphate buffer.
  - Prepare serial dilutions of the test compound (**AChE-IN-65**) in a suitable solvent (e.g., DMSO), with a final solvent concentration in the assay kept below 1%.
- Assay in 96-Well Plate:
  - Add 20  $\mu$ L of phosphate buffer to all wells.
  - Add 20  $\mu$ L of the test compound solution at various concentrations to the test wells. For the control wells, add 20  $\mu$ L of the solvent.
  - Add 20  $\mu$ L of the AChE solution to all wells except the blank.
  - Add 100  $\mu$ L of the DTNB solution to all wells.
  - Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
  - Initiate the reaction by adding 20  $\mu$ L of the ATCI solution to all wells.
  - Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

- Data Analysis:
  - Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
  - The percentage of inhibition is calculated using the formula: % Inhibition =  $[(V_{\text{control}} - V_{\text{sample}}) / V_{\text{control}}] \times 100$
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value.
  - To determine the inhibition type (e.g., mixed) and the K<sub>i</sub> value, conduct kinetic studies by measuring the reaction rates at various substrate (ATCI) and inhibitor (**AChE-IN-65**) concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Experimental Workflow Diagram:



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Caption: Workflow for the in vitro AChE inhibition assay.

## Conclusion and Future Directions

**AChE-IN-65** is a mixed-type inhibitor of acetylcholinesterase with a reported K<sub>i</sub> in the micromolar range. While the currently available data is limited to in vitro studies on the enzyme from *Electrophorus electricus*, it presents a chemical scaffold of interest for the development of potential therapeutics for conditions characterized by cholinergic deficits, such as Alzheimer's disease.



Further research is warranted to fully elucidate the therapeutic potential of **AChE-IN-65**. This should include:

- In-depth kinetic studies to better characterize its interaction with human AChE and butyrylcholinesterase.
- In vitro studies in cell-based models to assess its efficacy in a more biologically relevant context, as well as its potential cytotoxicity.
- In vivo studies in animal models of cognitive impairment to evaluate its pharmacokinetic properties, brain penetration, and efficacy in improving cognitive function.
- Exploration of its effects on other relevant signaling pathways implicated in neurodegenerative diseases.

This technical guide provides a foundational understanding of **AChE-IN-65** for the scientific community, encouraging further investigation into this potentially valuable compound.

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## References

- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
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